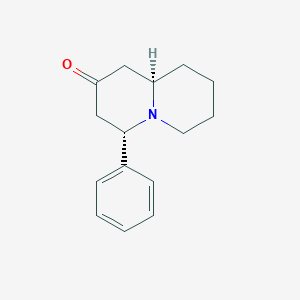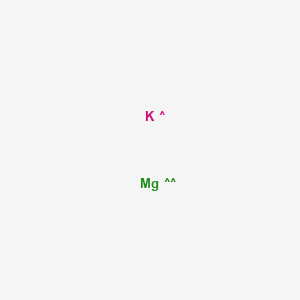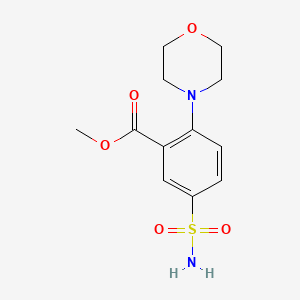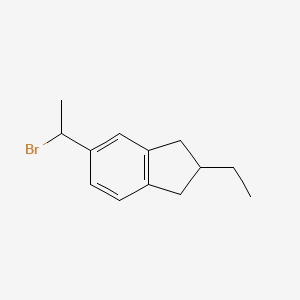![molecular formula C15H26O B14494589 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one CAS No. 64394-26-9](/img/structure/B14494589.png)
8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-tert-Butyl-4,4,6-trimethylbicyclo[420]octan-2-one is a bicyclic ketone compound with a unique structure characterized by a tert-butyl group and three methyl groups attached to a bicyclo[420]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one typically involves the use of rhodium-catalyzed reactions. One common method is the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of rhodium catalysts and one-pot synthesis procedures suggests that scalable production could be achieved through optimization of these catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one include other bicyclic ketones and derivatives, such as:
- 8-azabicyclo[3.2.1]octane
- Bicyclo[4.2.0]octa-1,5,7-trienes
Uniqueness
What sets 8-tert-Butyl-4,4,6-trimethylbicyclo[420]octan-2-one apart is its specific substitution pattern with a tert-butyl group and three methyl groups, which confer unique steric and electronic properties
Eigenschaften
CAS-Nummer |
64394-26-9 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
8-tert-butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C15H26O/c1-13(2,3)10-7-15(6)9-14(4,5)8-11(16)12(10)15/h10,12H,7-9H2,1-6H3 |
InChI-Schlüssel |
IXPUYCPHCORWSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2C(CC2(C1)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


arsane](/img/structure/B14494510.png)



![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)





![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
